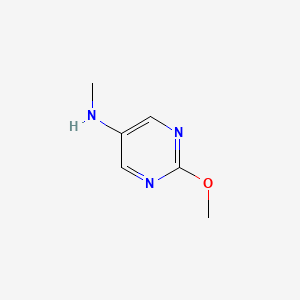

2-methoxy-N-methylpyrimidin-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of 2-methoxy-N-methylpyrimidin-5-amine can be achieved through several methods. One common synthetic route involves the reaction of 2-methoxypyrimidin-5-amine with paraformaldehyde and sodium triacetoxyborohydride in the presence of activated molecular sieves . The reaction is typically carried out in dichloroethane (DCE) as the solvent. This method provides a straightforward approach to obtaining the desired compound with high purity.

Análisis De Reacciones Químicas

2-methoxy-N-methylpyrimidin-5-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of 2-methoxy-N-methylpyrimidin-5-amine as a promising candidate in cancer therapy. Its structural similarity to other pyrimidine derivatives has led researchers to investigate its efficacy against various cancer types, particularly those associated with mutations in the epidermal growth factor receptor (EGFR).

- Mechanism of Action : The compound is believed to inhibit specific mutant forms of EGFR, which are implicated in non-small cell lung cancer (NSCLC). This inhibition could be advantageous in treating cancers that exhibit resistance to existing therapies targeting wild-type EGFR .

- Case Studies : A notable study demonstrated that certain substituted pyrimidine compounds showed high potency against multiple EGFR mutants while maintaining lower toxicity profiles compared to traditional therapies. This selectivity is crucial for minimizing side effects commonly associated with EGFR inhibition .

Neurological Disorders

Another significant application of this compound is in the development of radioligands for imaging serotonergic targets in the brain. This compound's ability to interact with serotonin receptors may provide insights into neurological conditions such as depression and anxiety.

- Research Findings : The compound has been evaluated for its binding affinity to serotonin receptors, which are critical targets in the treatment of mood disorders. Preliminary findings suggest that its derivatives may enhance the efficacy of existing serotonergic drugs by providing better receptor selectivity .

Synthetic Chemistry Applications

In addition to its pharmaceutical applications, this compound plays a vital role in synthetic organic chemistry.

Synthesis of Moxonidine

The compound is utilized in the synthesis of moxonidine, an antihypertensive medication. The process involves reacting 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine with organic bases under controlled conditions, yielding high purity and yield of moxonidine .

Development of New Compounds

Researchers are exploring the modification of this compound to create new derivatives with enhanced biological activity. These modifications aim to improve solubility, permeability, and selectivity towards specific biological targets, which are essential for drug development .

Data Tables

To summarize the applications and findings related to this compound, the following tables provide a concise overview:

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Anticancer Therapy | Inhibition of mutant EGFR | High potency against multiple mutants; low toxicity |

| Neurological Imaging | Radioligands for serotonin receptors | Potential enhancement of serotonergic drug efficacy |

| Synthetic Chemistry | Synthesis of moxonidine | Economical and environmentally friendly synthesis |

| Drug Development | Derivative modification | Improved solubility and selectivity anticipated |

Mecanismo De Acción

The mechanism of action of 2-methoxy-N-methylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

2-methoxy-N-methylpyrimidin-5-amine can be compared with other pyrimidine derivatives, such as:

2-methoxypyrimidin-5-amine: Lacks the N-methyl group, which may affect its reactivity and biological activity.

N-methylpyrimidin-5-amine:

2-methoxy-5-pyrimidinamine: Similar structure but without the N-methyl group, which may influence its chemical behavior and uses.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Actividad Biológica

2-Methoxy-N-methylpyrimidin-5-amine is a pyrimidine derivative that has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structure, which includes a methoxy group and an N-methyl substituent on the pyrimidine ring. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is C7H10N2O, and its molecular weight is 138.17 g/mol. The compound's structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution, which can modify its biological properties.

Research indicates that this compound may interact with specific molecular targets, particularly serotonin receptors. It is suggested that similar compounds act as agonists at the 5-HT1A receptor, which plays a significant role in mood regulation and cognitive functions. Activation of this receptor typically leads to a decrease in cyclic AMP (cAMP) levels, influencing various biochemical pathways.

Biological Activities

The biological activities of this compound include:

- Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy can be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes.

- Anti-inflammatory Effects : Preliminary research suggests that this compound may possess anti-inflammatory properties, potentially making it useful in treating inflammatory diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound. Here are notable findings:

- Antimicrobial Activity : A study demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. These results indicate a moderate level of antimicrobial efficacy.

- Anti-inflammatory Studies : In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a potential mechanism for its anti-inflammatory action.

- Pharmacokinetics : Research on similar compounds indicates that they are rapidly absorbed and distributed throughout the body, metabolized by liver enzymes, and excreted via the kidneys. This pharmacokinetic profile is essential for understanding dosing regimens and therapeutic windows.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other pyrimidine derivatives:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Methoxypyrimidin-5-amine | Lacks N-methyl group | Lower antimicrobial activity |

| N-Methylpyrimidin-5-amine | Lacks methoxy group | Varies; less studied |

| 4-Methoxy-N-methylpyrimidin-2-amine | Different substitution pattern; potential anti-cancer properties | Promising; ongoing research |

Propiedades

IUPAC Name |

2-methoxy-N-methylpyrimidin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-7-5-3-8-6(10-2)9-4-5/h3-4,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZIIUKMRWSOWGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=C(N=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.